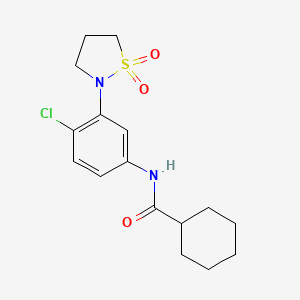
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclohexanecarboxamide, also known as CCT251545, is a small molecule inhibitor that has gained attention in the field of cancer research due to its potential as a therapeutic agent. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further study. In
Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives are known for their potent antimicrobial properties. They can be synthesized and modified to produce molecules with strong activity against various bacterial and fungal pathogens . This makes them valuable in the development of new antibiotics and antifungal agents, especially in the face of rising antibiotic resistance.
Anticancer Activity
Some thiazole compounds have demonstrated promising anticancer properties. They can interfere with the proliferation of cancer cells and induce apoptosis, making them potential candidates for anticancer drug development . Research into the specific mechanisms of action is ongoing, with the aim of creating more effective and targeted therapies.
Anti-Inflammatory Activity
The anti-inflammatory properties of thiazole derivatives make them useful in the treatment of chronic inflammatory diseases. They can modulate the body’s inflammatory response and have been incorporated into the structure of drugs like meloxicam, which is used to treat conditions such as arthritis .
Antidiabetic Activity
Thiazoles have been explored for their potential in managing diabetes. They can act on various targets within the metabolic pathways involved in diabetes, offering a new approach to controlling blood sugar levels and managing the disease’s progression .
Antihypertensive Activity
Compounds containing thiazole moieties have shown antihypertensive effects, which are beneficial in the treatment of high blood pressure. By affecting vascular smooth muscle function and influencing the renin-angiotensin system, these compounds can help in regulating blood pressure .
Neuroprotective Activity
Thiazole derivatives have been investigated for their neuroprotective effects, which could be valuable in treating neurodegenerative diseases like Alzheimer’s. They may help in preserving neuronal function and preventing cognitive decline .
Antioxidant Activity
The antioxidant properties of thiazoles are significant in combating oxidative stress, which is implicated in various diseases and aging processes. They can neutralize free radicals and protect cells from oxidative damage .
Hepatoprotective Activity
Research has indicated that thiazole derivatives can offer protection to the liver, potentially treating or preventing liver diseases. They may exert this effect by reducing oxidative stress and inflammation in hepatic tissues .
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation.
Biochemical Pathways
The compound’s action on CDK2 affects the cell cycle, a fundamental biochemical pathway in all living cells. By inhibiting CDK2, the compound disrupts the progression of the cell cycle, potentially leading to cell cycle arrest . This can have downstream effects on cell growth and proliferation.
Result of Action
The inhibition of CDK2 by the compound can lead to cell cycle arrest, preventing cells from dividing and proliferating . This could potentially be used to halt the growth of rapidly dividing cells, such as cancer cells.
properties
IUPAC Name |
N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O3S/c17-14-8-7-13(18-16(20)12-5-2-1-3-6-12)11-15(14)19-9-4-10-23(19,21)22/h7-8,11-12H,1-6,9-10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBKONMEPXIYIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

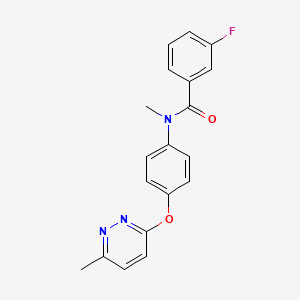
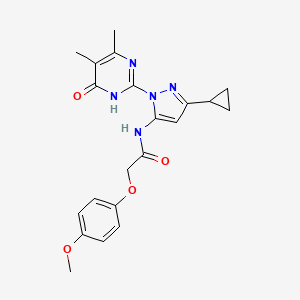
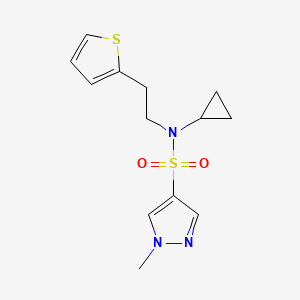
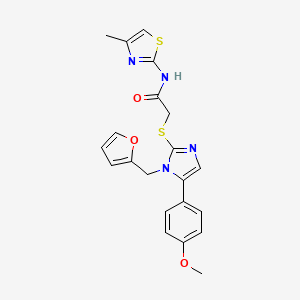
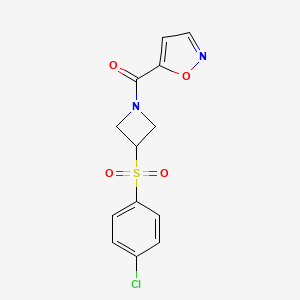

![1-(1-adamantyl)-3-[(Z)-(4-bromophenyl)methylideneamino]urea](/img/structure/B2883051.png)
![3-isopentyl-8-(4-methoxybenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2883052.png)
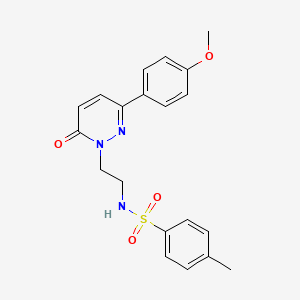

![1-(2H-1,3-benzodioxol-5-yl)-2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B2883056.png)
![(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)methanone](/img/structure/B2883057.png)
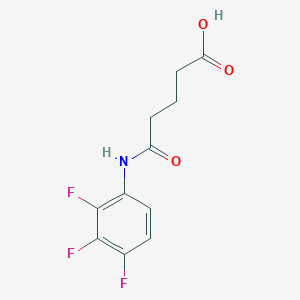
![4-[(4-Hydroxycyclohexyl)amino]-3-methylbenzonitrile](/img/structure/B2883060.png)